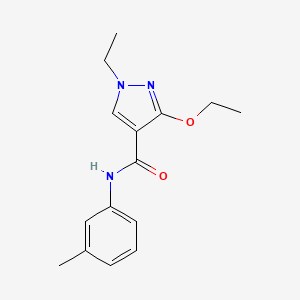
3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative with significant potential in various biological applications. Its molecular formula is C15H19N3O2, and it has a molecular weight of approximately 273.336 g/mol. This compound has garnered attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tumor Growth : Research indicates that pyrazole derivatives can inhibit the activity of key proteins involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for targeted cancer therapies .
- Synergistic Effects : In combination with established chemotherapeutics like doxorubicin, pyrazole derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting a potential for combination therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds have also been extensively studied. For instance:
- Nitric Oxide Inhibition : Some pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
- Mechanisms : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, potentially offering therapeutic avenues for inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in various studies:
- Bacterial Inhibition : Pyrazole derivatives have demonstrated significant antibacterial activity against a range of pathogens, which may be linked to their ability to disrupt bacterial membrane integrity .
- Fungal Activity : Some studies have reported antifungal properties, indicating that these compounds could be beneficial in treating fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key features influencing activity include:
| Feature | Influence on Activity |
|---|---|
| Substituents on the Pyrazole Ring | Modifications can enhance potency and selectivity against target proteins. |
| Ethoxy and Ethyl Groups | These groups may improve solubility and bioavailability. |
| N-(m-Tolyl) Group | This moiety is associated with increased binding affinity to biological targets. |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound showed notable cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly reduced LPS-induced TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Spectrum
In a comprehensive evaluation of antimicrobial activity, this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.
Propriétés
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-18-10-13(15(17-18)20-5-2)14(19)16-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKLFZMVXMBUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













